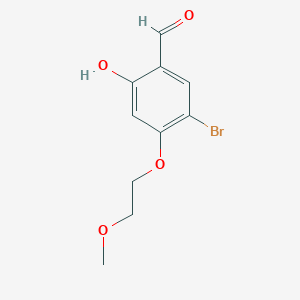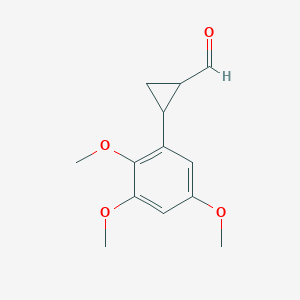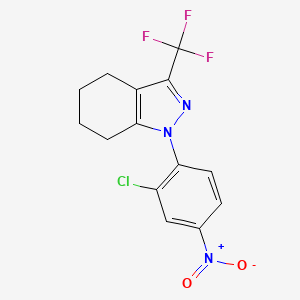
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chloro, nitro, and trifluoromethyl groups attached to an indazole core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Incorporation of the chloro group.
Formation of the Indazole Core: Cyclization reactions to form the indazole ring.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique combination of functional groups. Similar compounds include:
- 2-chloro-4-nitrophenyl isothiocyanate
- 2-chloro-4-nitrophenol
- Niclosamide-(2-chloro-4-nitrophenyl-13C6) hydrate
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Propiedades
Fórmula molecular |
C14H11ClF3N3O2 |
|---|---|
Peso molecular |
345.70 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-10-7-8(21(22)23)5-6-12(10)20-11-4-2-1-3-9(11)13(19-20)14(16,17)18/h5-7H,1-4H2 |
Clave InChI |
KYYIRHKHQAAGPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
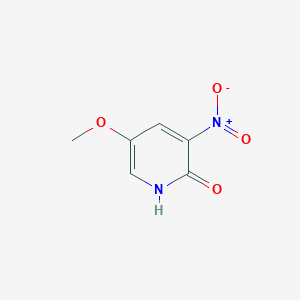
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
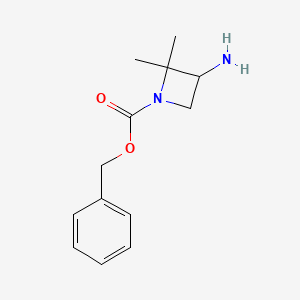
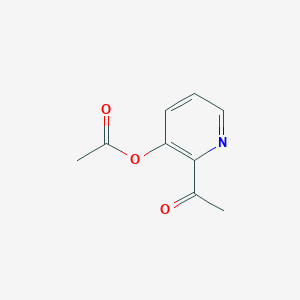
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
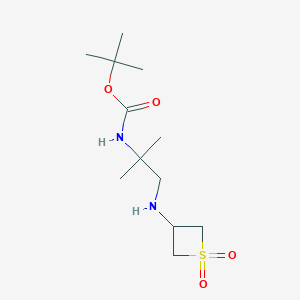
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
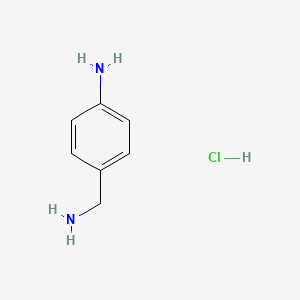
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)
